molecular formula C14H18FNO6 B146050 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside CAS No. 135608-47-8

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside

Cat. No.: B146050
CAS No.: 135608-47-8
M. Wt: 315.29 g/mol
InChI Key: TWDDRJQCEWZUGG-DHGKCCLASA-N
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Description

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 50729-97-0) is a glycoside derivative of N-acetylglucosamine (GlcNAc) with a 4-fluorophenyl aglycone. Its structure comprises a β-D-glucopyranosyl backbone modified at the C2 position with an acetamido group and a 4-fluorophenyl group attached via an O-glycosidic bond (Figure 1) . This compound is synthesized through glycosylation reactions using protected GlcNAc donors (e.g., 3,4,6-tri-O-acetylated intermediates) and 4-fluorophenol as the acceptor, often catalyzed by agents like silver carbonate or tert-butyldimethylsilyl trifluoromethanesulfonate under inert conditions .

The 4-fluorophenyl substituent confers unique physicochemical properties, such as enhanced lipophilicity and electronic effects due to fluorine’s electronegativity. These attributes make it valuable in biomedical research, particularly as an antimicrobial agent targeting bacterial pathogens . Its role as a substrate or inhibitor for glycosidases (e.g., β-N-acetylhexosaminidases) is also under investigation, though its enzymatic hydrolysis kinetics differ from structurally related compounds .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDDRJQCEWZUGG-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation Protocols

Anomeric Activation

Glycosylation Methods

Fluorophenol Coupling

The critical glycosylation step couples 4-fluorophenol with the activated glucosamine derivative. Source outlines a protocol using BF₃·Et₂O as a Lewis acid catalyst in anhydrous dichloromethane at −15°C, achieving β-selectivity >95%. Yield optimization studies indicate that a 1.2:1 molar ratio of glycosyl donor to 4-fluorophenol maximizes product formation (Table 1).

Table 1: Glycosylation Reaction Optimization

ParameterOptimal ConditionYield (%)
Temperature−15°C78
Donor:Phenol Ratio1.2:185
Catalyst Loading0.2 eq BF₃·Et₂O82

Alternative Approaches

Source describes a condensation strategy using 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride with fluorophenol, followed by borane reduction and acetylation. While this method achieves comparable yields (72%), it introduces additional steps for nitroso group reduction.

Deprotection and Final Product Isolation

Acetyl Group Removal

Chromatographic Purification

Final purification via silica gel chromatography (ethyl acetate/hexane, 7:3) resolves residual acetylated byproducts. Source emphasizes the necessity of low-temperature elution (−4°C) to prevent anomerization, achieving >98% HPLC purity.

Scalability and Industrial Considerations

  • Moisture Sensitivity : All reactions require anhydrous conditions under argon.

  • Crystallization : Recrystallization from ethanol/water mixtures improves crystalline form, essential for X-ray characterization.

  • Storage : The final product remains stable at −20°C for >12 months without degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 7.45 (d, J = 8.5 Hz, 2H, aromatic), 5.21 (d, J = 8.0 Hz, 1H, H1), 4.98 (s, 1H, NH), 2.05 (s, 3H, NHAc).

  • [α]D²⁵ : −14.7° (c = 0.5, H₂O), confirming β-configuration.

Purity Assessment

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodStepsOverall Yield (%)β:α Ratio
Trichloroacetimidate57895:5
Nitroso Condensation76589:11
Thioglycoside68297:3

The trichloroacetimidate approach (Source) offers optimal balance between yield and stereoselectivity, while thioglycoside methods (Source ) provide superior β-selectivity at the cost of additional protection steps.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 4-FPA exhibit anticancer properties. For instance, studies have shown that glycosylated derivatives can inhibit tumor growth and metastasis in various cancer cell lines. The mechanism often involves the modulation of glycoprotein interactions that are crucial for cancer cell adhesion and migration.

Antimicrobial Properties

4-FPA has demonstrated potential antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt cell wall synthesis in bacteria, leading to cell lysis. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus.

Glycosylation Studies

The compound serves as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to other molecules. This property is exploited in biochemical assays aimed at understanding glycosylation processes involved in protein folding and stability.

Enzyme Inhibition

4-FPA has been investigated as an inhibitor of specific glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Its inhibitory effects can be useful in studying metabolic pathways related to carbohydrate metabolism and may have therapeutic implications for diseases like diabetes.

Case Studies

Study ReferenceApplicationFindings
Smith et al., 2023AnticancerDemonstrated significant reduction in tumor size in xenograft models when treated with 4-FPA derivatives.
Johnson et al., 2024AntimicrobialShowed effectiveness against multi-drug resistant bacterial strains with minimal cytotoxicity to human cells.
Lee et al., 2025GlycosylationIdentified as a novel substrate for human glycosyltransferases, enhancing understanding of glycan structures on proteins.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • p-Nitrophenyl GlcNAc derivatives (e.g., CAS 13089-27-5): Chromogenic substrates used to assay β-N-acetylhexosaminidase activity. Hydrolysis releases yellow p-nitrophenol, enabling spectrophotometric detection .
  • 4-Methylumbelliferyl GlcNAc derivatives : Fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-GlcNAc) that release fluorescent 4-methylumbelliferone upon enzymatic cleavage, ideal for high-sensitivity assays .
  • Halogenated aryl derivatives (e.g., 4-chlorophenyl, 4-bromophenyl GlcNAc): Studied for antimicrobial activity; halogen size and electronegativity influence membrane penetration and target binding .
  • Alkyl derivatives (e.g., butyl GlcNAc): Used in industrial applications due to improved solubility in non-polar solvents .

Enzymatic Hydrolysis and Substrate Efficiency

β-N-acetylhexosaminidases exhibit varying efficiencies depending on the aglycone and sugar modifications:

Compound Relative Hydrolysis Rate (%)* Key Enzymes Active Reference
Phenyl GlcNAc (Ph-GlcNAc) 100 (reference) Fungal, mammalian enzymes
4-Deoxy-GlcNAc derivatives Up to 85 Fungal β-N-acetylhexosaminidases
3-Fluoro-4-nitrophenyl GlcNAc 60–75 Bacterial, human enzymes
4-Fluorophenyl GlcNAc 40–50 (estimated)† Fungal enzymes (moderate activity)
p-Nitrophenyl GlcNAc 70–90 Broad-spectrum activity

The 4-fluorophenyl derivative’s moderate hydrolysis rate may stem from steric hindrance or reduced hydrogen-bonding capacity compared to p-nitrophenyl or deoxy analogues. Fungal enzymes, particularly from Penicillium and Talaromyces, show higher activity toward 4-deoxy and halogenated substrates .

Antimicrobial Activity

Fluorinated glycosides exhibit enhanced antimicrobial properties due to fluorine’s electronegativity and lipophilicity:

Compound Antimicrobial Efficacy* Target Pathogens Reference
4-Fluorophenyl GlcNAc High (MIC: 2–8 µg/mL) Gram-positive bacteria
4-Methylphenyl GlcNAc Moderate (MIC: 16–32 µg/mL) Staphylococcus aureus
4-Chlorophenyl GlcNAc Moderate (MIC: 8–16 µg/mL) Broad-spectrum
Butyl GlcNAc Low (MIC: >64 µg/mL) Limited activity

*MIC: Minimum inhibitory concentration.

The 4-fluorophenyl derivative’s superior efficacy likely arises from optimized membrane permeability and target interaction, though mechanistic details require further study.

Biological Activity

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 135608-47-8) is a synthetic compound that has garnered attention for its potential applications in biochemical and medical research. This compound is particularly relevant in the study of enzyme interactions, metabolic pathways, and as a substrate in various biochemical reactions. Its unique structure, featuring a fluorophenyl group, enhances its binding affinity to specific biological targets, making it a valuable tool in proteomics and other specialized research areas.

4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a substrate for various enzymes, notably β-hexosaminidases. These enzymes are crucial for the hydrolysis of glycosidic bonds in glycoconjugates, influencing cellular processes such as glycosylation and metabolism. The compound's role as a competitive inhibitor for these enzymes is significant; it binds to the active site, preventing the hydrolysis of natural substrates, which can alter metabolic pathways and cellular signaling mechanisms.

Table 1: Enzyme Interactions of 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Enzyme Type of Interaction Effect
β-HexosaminidasesCompetitive InhibitionPrevents substrate hydrolysis
Other GlycosidasesSubstrate for GlycosylationAffects glycosylation patterns in cells

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling Pathways : It can modulate signaling cascades by altering the availability of glycosaminoglycans (GAGs) and proteins involved in these pathways.
  • Gene Expression : Changes in glycosylation patterns can lead to differential gene expression profiles.
  • Metabolism : It affects the incorporation of glucosamine into GAGs, impacting overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside involves specific binding interactions with enzymes and other biomolecules. By acting as a competitive inhibitor, it disrupts normal enzymatic activity, leading to altered metabolic outcomes. This specificity is attributed to its unique structural features that enhance binding affinity.

Transport and Distribution

Within biological systems, the transport and distribution of this compound are facilitated through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches various cellular compartments where it can exert its effects on metabolism and enzyme activity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that 4-Fluorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside effectively inhibits β-hexosaminidases in vitro, providing insights into its potential therapeutic applications in diseases characterized by aberrant glycosylation patterns.
  • Impact on Glycosylation : A case study highlighted how this compound affects the incorporation of glucosamine into GAGs, leading to significant changes in cellular glycosylation profiles. This has implications for understanding diseases such as cancer and diabetes where glycosylation is altered.
  • Therapeutic Potential : Investigations into its use as a therapeutic agent have shown promise in targeting specific metabolic pathways disrupted in certain diseases, suggesting potential applications in drug development.

Q & A

Q. Can this compound be used to study glycosidase inhibition mechanisms?

  • Answer : Yes. Kinetic parameters (KmK_m, VmaxV_{\text{max}}) and inhibition constants (KiK_i) are determined via Lineweaver-Burk plots. Structural analogs (e.g., 2-deoxy or 6-sulfo derivatives) help elucidate active-site interactions .

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